Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride
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Overview
Description
Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids. These alkaloids are known for their wide array of interesting biological activities .
Preparation Methods
The preparation of Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride involves several synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve multistep synthesis and the use of specific catalysts to achieve the desired stereochemistry .
Chemical Reactions Analysis
Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phenylselenyl bromide for cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of complex bicyclic structures .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of tropane alkaloids, which have significant biological activities . In biology and medicine, it is studied for its potential effects on the central nervous system, given its structural similarity to known neurotransmitter analogs . In industry, it may be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors in the central nervous system, influencing neurotransmitter pathways . The exact molecular targets and pathways involved are still under investigation, but its structural similarity to tropane alkaloids suggests it may interact with similar receptors .
Comparison with Similar Compounds
Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride can be compared to other compounds with the 8-azabicyclo[3.2.1]octane scaffold. Similar compounds include 8-methyl-8-azabicyclo[3.2.1]octan-3-amine and its derivatives . What sets this compound apart is its specific stereochemistry and the presence of the dihydrochloride group, which may influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C8H18Cl2N2 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-4-6-2-3-7(5-10)8(6)9;;/h6-8H,2-5,9H2,1H3;2*1H/t6-,7+,8?;; |
InChI Key |
WXLNSVWHCSMVCL-VOAUATQSSA-N |
Isomeric SMILES |
CN1C[C@H]2CC[C@@H](C1)C2N.Cl.Cl |
Canonical SMILES |
CN1CC2CCC(C1)C2N.Cl.Cl |
Origin of Product |
United States |
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